molecular formula C7H10BNO4S B14872479 (2-(Sulfamoylmethyl)phenyl)boronic acid

(2-(Sulfamoylmethyl)phenyl)boronic acid

Cat. No.: B14872479
M. Wt: 215.04 g/mol
InChI Key: RIFBKMASYFIKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methanesulfonylaminophenylboronic acid is an organic compound with the molecular formula C7H10BNO4S and a molecular weight of 215.03 g/mol . This compound is characterized by the presence of a boronic acid group and a methanesulfonylamino group attached to a phenyl ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methanesulfonylaminophenylboronic acid typically involves the reaction of phenylboronic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of 2-methanesulfonylaminophenylboronic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonylaminophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methanesulfonylaminophenylboronic acid has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe for detecting biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-methanesulfonylaminophenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. The methanesulfonylamino group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

  • 2-Bromobenzoic acid
  • 2-Ethylhexanoic acid
  • 2-Thiobarbituric acid
  • 2-Methoxybenzoic acid
  • 2-Naphthoxyacetic acid

Comparison: Compared to these similar compounds, 2-methanesulfonylaminophenylboronic acid is unique due to the presence of both boronic acid and methanesulfonylamino groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications. Its ability to form reversible covalent bonds with diols makes it particularly valuable in sensing and detection technologies .

Properties

Molecular Formula

C7H10BNO4S

Molecular Weight

215.04 g/mol

IUPAC Name

[2-(sulfamoylmethyl)phenyl]boronic acid

InChI

InChI=1S/C7H10BNO4S/c9-14(12,13)5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5H2,(H2,9,12,13)

InChI Key

RIFBKMASYFIKRE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CS(=O)(=O)N)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.